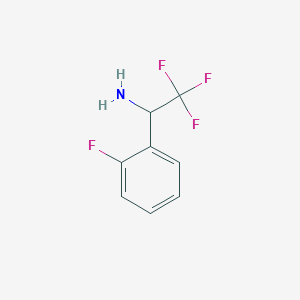

2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine

Description

2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine is a fluorinated ethylamine derivative featuring a trifluoromethyl group and a 2-fluorophenyl substituent. Its molecular formula is C₈H₇F₄N, with a molecular weight of 193.14 g/mol . This compound exists in enantiomeric forms, such as the (S)-isomer (CAS 1213370-95-6) and (R)-isomer hydrochloride (CAS 1391445-45-6) . The fluorine atoms and aromatic ring contribute to its electronic properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKUROIPPDLIJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine typically begins with commercially available starting materials such as 2-fluorobenzaldehyde and trifluoroacetaldehyde.

Reaction Steps:

Industrial Production Methods:

- Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines .

Scientific Research Applications

Chemistry:

- 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and agrochemicals .

Biology:

- In biological research, this compound is used to study the effects of fluorinated amines on biological systems and their potential as enzyme inhibitors .

Medicine:

- The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs that target specific enzymes or receptors .

Industry:

Mechanism of Action

Molecular Targets and Pathways:

- The mechanism of action of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity .

- The compound’s fluorinated groups enhance its binding affinity and specificity towards these targets, making it a potent inhibitor or modulator in various biochemical pathways .

Comparison with Similar Compounds

Substituent Position on the Phenyl Ring

The position of the fluorine atom on the phenyl ring significantly impacts physicochemical and biological properties:

- 3-Fluorophenyl derivatives : (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine hydrochloride (CAS 1185302-13-9 ) shows reduced steric effects compared to the ortho isomer, possibly altering metabolic stability .

- 4-Fluorophenyl derivatives : (R)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine (CAS 1187928-45-5 ) exhibits para-substitution, which may improve solubility due to symmetry but reduce target affinity .

Table 1: Substituent Position Effects

Substituent Type: Fluorine vs. Methyl/Methoxy Groups

Replacing fluorine with methyl or methoxy groups alters electronic and steric profiles:

Table 2: Substituent Type Comparison

Hydrochloride Salt Forms

Salt formation improves solubility and bioavailability:

- This compound hydrochloride (CAS 1391445-45-6 ): The hydrochloride form enhances aqueous solubility, critical for oral administration .

- 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride (CAS 315-43-5 ): Similarly, the hydrochloride salt of the methyl-substituted analogue may improve formulation stability .

Table 3: Hydrochloride Salt Properties

| Compound | Molecular Weight (g/mol) | Solubility (mg/mL) | Bioavailability |

|---|---|---|---|

| (R)-2-fluorophenyl derivative HCl | 225.64 | >50 (predicted) | High |

| o-Tolyl derivative HCl | 225.64 | >30 (predicted) | Moderate |

Enzyme Inhibition and Target Binding

- InhA Inhibition: The 2-fluorophenyl moiety in the target compound facilitates π-π stacking and hydrogen bonding with Mycobacterium tuberculosis enzyme InhA, as seen in pyrrolo[1,2-a]quinoxaline derivatives .

- HSP90 Interaction : Unlike indole-based HSP90 inhibitors (e.g., Compound 1 in ), the trifluoroethylamine group may exhibit weaker hydrogen bonding due to fewer polar groups .

Pharmacokinetic Profiles

- Oral Bioavailability : The 2-fluorophenyl derivative’s bioavailability is superior to para-substituted analogues, likely due to optimized lipophilicity and metabolic stability .

Biological Activity

2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine, also known as (1S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine hydrochloride, is a fluorinated organic compound with significant potential in biochemical and pharmacological research. This article explores its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

The chemical formula for this compound is CHClFN, with a molecular weight of 229.6 g/mol. The compound is characterized by its trifluoromethyl group and a fluorinated phenyl moiety.

| Property | Value |

|---|---|

| Chemical Formula | CHClFN |

| Molecular Weight | 229.6 g/mol |

| IUPAC Name | (1S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine hydrochloride |

| PubChem CID | 146013930 |

The precise mechanism of action of this compound remains largely unexplored; however, it is known to interact with various biological targets. Preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways due to its structural similarities to other amines that affect adrenergic and dopaminergic pathways.

Enzyme Interaction

Research indicates that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can modulate the activity of adenylate cyclase in rat striatum tissue, suggesting potential neuropharmacological applications .

Cellular Effects

In vitro studies have demonstrated that compounds with similar structures can affect cell signaling pathways significantly. For example, analogs of this compound have been shown to interact with cannabinoid receptors (CB1 and CB2), which play crucial roles in various physiological processes including pain modulation and appetite regulation .

Case Studies

-

Neuropharmacological Studies : A study comparing the effects of various trifluoroethylated phenethylamines on adenylate cyclase activity revealed that while dopamine and N-ethyl derivatives stimulated activity in a dose-dependent manner, the trifluoroethyl analog exhibited a weaker effect . This suggests a potential for selective modulation of neurotransmitter systems.

Compound Effect on Adenylate Cyclase Dopamine Strong stimulation N-Ethyl-2-(3,4-dihydroxyphenyl)ethylamine Moderate stimulation N-Trifluoroethyl analog Weak stimulation - Cannabinoid Receptor Interaction : Another study highlighted the interaction of related compounds with cannabinoid receptors. The synthesized analogs showed varying affinities for CB1 and CB2 receptors, indicating potential therapeutic uses in managing conditions like chronic pain or obesity.

Safety and Toxicology

The compound carries safety warnings indicating it may be harmful if ingested or if it comes into contact with skin or eyes. Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation). Proper safety measures should be adhered to when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via reductive amination of 2-fluorophenylacetone with 2,2,2-trifluoroethylamine under catalytic hydrogenation (H₂/Pd-C) or using sodium cyanoborohydride in acidic media. Optimization includes controlling temperature (20–40°C), solvent selection (methanol or ethanol), and pH (4–6) to minimize side reactions like over-reduction .

- Key Data : Purity ≥95% is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic standards. Absolute configuration can be confirmed via X-ray crystallography or electronic circular dichroism (ECD) .

- Key Data : Enantiomeric excess (ee) >99% reported for (S)- and (R)-enantiomers using preparative chiral separation .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodology :

- NMR : ¹⁹F NMR (δ -70 to -75 ppm for CF₃ group; δ -110 to -115 ppm for aromatic F).

- MS : ESI-MS (m/z 208.1 [M+H]⁺).

- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and CF₃ (~1150 cm⁻¹) .

Advanced Research Questions

Q. How does fluorine substitution at the 2-position of the phenyl ring influence conformational stability?

- Methodology : Microwave spectroscopy and MP2/6-311++G(d,p) calculations reveal five stable conformers due to hindered rotation of the fluorophenyl group. Dominant conformers exhibit intramolecular hydrogen bonding between NH₂ and fluorine, stabilizing the gauche configuration .

- Key Data : Relative conformer abundances range from 12% to 45% in jet-cooled expansions, with energy differences <2 kcal/mol .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for fluorinated ethanamine derivatives?

- Methodology :

- Systematic Fluorine Scanning : Compare analogs with F at ortho, meta, and para positions.

- Pharmacophore Modeling : Identify critical interactions (e.g., NH₂ as hydrogen bond donor; CF₃ as hydrophobic anchor).

- In Silico Docking : Validate binding poses against targets like serotonin receptors (5-HT₂A) .

- Key Finding : 2-Fluorophenyl substitution enhances metabolic stability but reduces solubility compared to 3- or 4-fluoro analogs .

Q. How can trace impurities (e.g., hydrochloride salts) affect pharmacological assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.